2-Amino-6-bromopurine molecular weight
2-Amino-6-bromopurine molecular weight
An In-Depth Technical Guide to 2-Amino-6-bromopurine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
2-Amino-6-bromopurine is a halogenated purine derivative that serves as a pivotal intermediate and versatile building block in the fields of medicinal chemistry, chemical biology, and drug development. Structurally analogous to the endogenous purine guanine, with a bromine atom replacing the hydroxyl group at the C6 position, this compound offers a reactive handle for a variety of chemical transformations. Its utility stems from its role as a precursor for synthesizing a diverse array of substituted purine analogs, including potential therapeutic agents and biochemical probes. This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, and key applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of 2-Amino-6-bromopurine is essential for its effective use in research and synthesis. The molecular weight, a primary identifier, is complemented by other key physical and chemical data.
Core Molecular Data
The essential physicochemical properties of 2-Amino-6-bromopurine are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 214.02 g/mol | |
| Chemical Formula | C₅H₄BrN₅ | |
| CAS Number | 82499-03-4 | |
| Melting Point | >350 °C (lit.) | |
| InChI Key | HPGBGNVPUMCKPM-UHFFFAOYSA-N | |
| MDL Number | MFCD01321309 |
Chemical Structure
The structural arrangement of 2-Amino-6-bromopurine, featuring a purine core with an amino group at the C2 position and a bromine atom at the C6 position, is fundamental to its reactivity.
Caption: Chemical structure of 2-Amino-6-bromopurine.
Synthesis and Purification
The most common and efficient synthesis of 2-Amino-6-bromopurine involves the nucleophilic substitution of its chlorinated analog, 2-amino-6-chloropurine.[1] This precursor is readily available and provides a high-yielding pathway to the desired brominated product.
Experimental Protocol: Synthesis from 2-Amino-6-chloropurine
This protocol outlines a standard laboratory procedure for the synthesis of 2-Amino-6-bromopurine.
Materials:
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2-Amino-6-chloropurine (1.0 eq)
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Potassium bromide (KBr) (3.0-5.0 eq)
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N,N-Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine solution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropurine in a minimal amount of DMF.
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Addition of Reagent: Add potassium bromide to the solution. The use of a significant excess of KBr drives the equilibrium towards the product via Le Châtelier's principle.
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Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product.
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Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Amino-6-bromopurine.
Rationale for Experimental Choices:
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Solvent: DMF is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures, and its ability to dissolve both the organic substrate and the inorganic salt, facilitating the reaction.
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Nucleophile: Potassium bromide serves as the source of the bromide nucleophile. The halogen exchange reaction (Finkelstein reaction) is an equilibrium process; a large excess of KBr is used to push the reaction to completion.
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Temperature: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring, which is less reactive than a simple alkyl halide.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-Amino-6-bromopurine.
Caption: Workflow for the synthesis of 2-Amino-6-bromopurine.
Applications in Research and Drug Development
The bromine atom at the C6 position of 2-Amino-6-bromopurine is a key functional group that makes it a valuable precursor for creating diverse molecular libraries. It is a superior leaving group compared to chlorine in many nucleophilic substitution reactions, expanding its synthetic utility.
Precursor for Nucleoside Analogs via SNAr Reactions
2-Amino-6-bromopurine and its corresponding nucleosides are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide range of functional groups at the C6 position by reacting it with various nucleophiles such as amines, thiols, and alcohols. This strategy is fundamental in drug discovery for generating novel compounds with potential biological activity.[3] For instance, the related 2-amino-6-chloropurine is a crucial intermediate in the synthesis of potent antiviral drugs like Famciclovir and Penciclovir.[4]
General Protocol for C6-Functionalization:
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Dissolve 2-Amino-6-bromopurine (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO).
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Add the desired nucleophile (e.g., a primary amine, thiol) (1.1-1.5 eq).
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Add a non-nucleophilic base (e.g., DBU, DIPEA) if the nucleophile is not basic enough or to neutralize any acid formed.
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Heat the reaction mixture until the starting material is consumed (monitored by TLC/HPLC).
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Perform an appropriate aqueous workup and purify the product by chromatography or recrystallization.
Tool for Biochemical and Enzymatic Studies
2-Amino-6-bromopurine serves as a valuable tool for probing biological systems. It has been identified as a substrate for enzymes such as adenine deaminase, allowing researchers to study enzyme kinetics and inhibitor interactions.[1] Furthermore, its unique structure has been utilized in the analysis of the docking conformations of the guanine riboswitch, providing insights into RNA-ligand interactions.[1] The fluorescent properties of the core 2-aminopurine structure also make its derivatives useful as probes for DNA structure and dynamics.[5]
Application Pathway Diagram
The versatility of 2-Amino-6-bromopurine as a starting material is depicted in the logical diagram below.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
